molecular formula C8H13BrO3 B14868242 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14868242
M. Wt: 237.09 g/mol
InChI Key: ATYICEREQWGFIO-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a bromine atom, an ethyl group, and a trioxabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, typically at room temperature, to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents (e.g., ethanol or water) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Materials Science: Utilized in the design of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different reactivity and applications.

    Bicyclo[2.2.2]octane: A simpler bicyclic compound without the trioxabicyclo framework, used in various organic reactions.

Uniqueness

1-(1-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[22

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

1-(1-bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H13BrO3/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h6H,3-5H2,1-2H3

InChI Key

ATYICEREQWGFIO-UHFFFAOYSA-N

Canonical SMILES

CC(C12OCC(CO1)(CO2)C)Br

Origin of Product

United States

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